What is Niflumic Acid-d5 and its primary use in research?
What is Niflumic Acid-d5 and its primary use in research?
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Niflumic Acid-d5 is the deuterated form of niflumic acid, a non-steroidal anti-inflammatory drug (NSAID). In the realm of scientific research, Niflumic Acid-d5 serves a critical and highly specialized purpose as an internal standard for quantitative analysis. Its structural similarity to niflumic acid, combined with its distinct mass, makes it an invaluable tool for liquid chromatography-mass spectrometry (LC-MS) based bioanalysis. This technical guide provides an in-depth overview of Niflumic Acid-d5, its primary applications in research, detailed experimental methodologies, and the biochemical pathways influenced by its non-deuterated counterpart, niflumic acid.
Introduction to Niflumic Acid-d5
Niflumic Acid-d5 is a stable isotope-labeled version of niflumic acid, where five hydrogen atoms have been replaced by deuterium. This isotopic substitution results in a molecule that is chemically identical to niflumic acid but has a higher molecular weight. This key difference allows for its differentiation from the unlabeled analyte by a mass spectrometer, which is the foundational principle of its use as an internal standard.
The primary application of Niflumic Acid-d5 is in pharmacokinetic, toxicokinetic, and bioequivalence studies where accurate and precise quantification of niflumic acid in biological matrices such as plasma, urine, or tissue homogenates is required. By adding a known amount of Niflumic Acid-d5 to a sample at the beginning of the analytical process, it is possible to correct for variations in sample preparation, injection volume, and matrix effects, thereby ensuring the reliability of the quantitative data.
Physicochemical Properties
A clear understanding of the physicochemical properties of both niflumic acid and its deuterated analog is essential for method development.
| Property | Niflumic Acid | Niflumic Acid-d5 |
| Molecular Formula | C₁₃H₉F₃N₂O₂ | C₁₃H₄D₅F₃N₂O₂ |
| Molecular Weight | 282.22 g/mol | 287.25 g/mol |
| CAS Number | 4394-00-7 | 1794811-58-7 |
| Appearance | White to off-white crystalline powder | White to off-white crystalline powder |
| Solubility | Poorly soluble in water | Poorly soluble in water |
Primary Use in Research: Internal Standard in Mass Spectrometry
The "gold standard" in quantitative bioanalysis by LC-MS is the use of a stable isotope-labeled internal standard. Niflumic Acid-d5 perfectly fits this role for the analysis of niflumic acid for the following reasons:
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Co-elution: Due to its identical chemical structure, Niflumic Acid-d5 co-elutes with niflumic acid during chromatographic separation. This ensures that both compounds experience the same matrix effects at the same time.
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Similar Extraction Recovery: Niflumic Acid-d5 exhibits nearly identical extraction recovery to niflumic acid from biological matrices.
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Distinct Mass-to-Charge Ratio (m/z): The five deuterium atoms provide a sufficient mass difference for the mass spectrometer to distinguish between the analyte and the internal standard.
Representative Bioanalytical Workflow
The following diagram illustrates a typical workflow for the quantification of niflumic acid in a biological sample using Niflumic Acid-d5 as an internal standard.
Caption: A typical bioanalytical workflow for the quantification of Niflumic Acid.
Experimental Protocols
While a specific, detailed protocol from a single peer-reviewed publication using Niflumic Acid-d5 was not identified, the following represents a comprehensive and typical experimental protocol for the quantification of niflumic acid in human plasma using Niflumic Acid-d5 as an internal standard, based on established LC-MS/MS methodologies.
Materials and Reagents
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Niflumic Acid analytical standard
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Niflumic Acid-d5 (Internal Standard)
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Human plasma (with anticoagulant, e.g., K₂EDTA)
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Acetonitrile (HPLC grade)
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Methanol (HPLC grade)
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Formic acid (LC-MS grade)
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Water (LC-MS grade)
Preparation of Stock and Working Solutions
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Niflumic Acid Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of niflumic acid in methanol.
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Niflumic Acid-d5 Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of Niflumic Acid-d5 in methanol.
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Working Standard Solutions: Prepare serial dilutions of the niflumic acid stock solution in 50:50 methanol:water to create calibration standards.
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Internal Standard Working Solution (e.g., 100 ng/mL): Dilute the Niflumic Acid-d5 stock solution in acetonitrile.
Sample Preparation (Protein Precipitation)
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Pipette 100 µL of the plasma sample, calibration standard, or quality control sample into a 1.5 mL microcentrifuge tube.
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Add 20 µL of the internal standard working solution (100 ng/mL Niflumic Acid-d5) to each tube and vortex briefly.
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Add 300 µL of cold acetonitrile to each tube to precipitate proteins.
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Vortex vigorously for 1 minute.
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Centrifuge at 14,000 rpm for 10 minutes at 4°C.
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Carefully transfer the supernatant to a clean tube or a 96-well plate.
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Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
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Reconstitute the dried extract in 200 µL of the mobile phase (e.g., 50:50 water:acetonitrile with 0.1% formic acid).
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Vortex for 30 seconds and transfer to an autosampler vial.
LC-MS/MS Conditions
The following table outlines typical LC-MS/MS parameters for the analysis of niflumic acid and Niflumic Acid-d5.
| Parameter | Setting |
| LC System | UHPLC system (e.g., Waters Acquity, Agilent 1290) |
| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Flow Rate | 0.4 mL/min |
| Gradient | 0-0.5 min (20% B), 0.5-2.5 min (20-95% B), 2.5-3.5 min (95% B), 3.5-3.6 min (95-20% B), 3.6-5.0 min (20% B) |
| Injection Volume | 5 µL |
| Mass Spectrometer | Triple quadrupole mass spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Negative |
| MRM Transitions | See Table below |
Mass Spectrometry Parameters
| Compound | Precursor Ion (Q1) m/z | Product Ion (Q3) m/z | Dwell Time (ms) | Collision Energy (eV) |
| Niflumic Acid | 281.1 | 237.1 | 150 | -15 |
| Niflumic Acid-d5 | 286.1 | 242.1 | 150 | -15 |
Method Validation Parameters
A bioanalytical method using an internal standard like Niflumic Acid-d5 must be validated to ensure its reliability. The following table summarizes typical acceptance criteria for such a method.
| Validation Parameter | Acceptance Criteria |
| Linearity (r²) | ≥ 0.99 |
| Accuracy | Within ±15% of the nominal concentration (±20% at the Lower Limit of Quantification, LLOQ) |
| Precision (%CV) | ≤ 15% (≤ 20% at the LLOQ) |
| Recovery | Consistent, precise, and reproducible |
| Matrix Effect | Internal standard normalized matrix factor should have a %CV ≤ 15% |
| Stability | Analyte should be stable under various storage and processing conditions |
Mechanism of Action of Niflumic Acid
Understanding the mechanism of action of the parent compound, niflumic acid, is crucial for interpreting data from studies where it is quantified. Niflumic acid has a multi-faceted pharmacological profile.
Inhibition of Cyclooxygenase-2 (COX-2)
Niflumic acid is classified as a selective COX-2 inhibitor.[1] The COX-2 enzyme is responsible for the synthesis of prostaglandins, which are key mediators of inflammation and pain.[2] By inhibiting COX-2, niflumic acid reduces the production of these pro-inflammatory molecules.
Caption: Niflumic acid inhibits COX-2, reducing prostaglandin synthesis.
Blockade of Calcium-Activated Chloride Channels (CaCCs)
Niflumic acid is also a known blocker of Ca²⁺-activated Cl⁻ channels.[2] These channels are involved in various physiological processes, including smooth muscle contraction and epithelial secretion. Blockade of these channels can contribute to its therapeutic effects.
Modulation of GABA-A Receptors
Niflumic acid has been shown to modulate the function of GABA-A receptors, the primary inhibitory neurotransmitter receptors in the central nervous system. Its effects can be both potentiating and inhibitory depending on the receptor subtype.
Caption: Niflumic acid modulates the activity of GABA-A receptors.
Conclusion
Niflumic Acid-d5 is an indispensable tool for researchers in the fields of pharmacology, toxicology, and drug development. Its role as a stable isotope-labeled internal standard enables the accurate and precise quantification of niflumic acid in complex biological matrices. This technical guide has provided a comprehensive overview of its properties, primary use, and a representative experimental protocol. Furthermore, an understanding of the multifaceted mechanism of action of the parent compound, niflumic acid, provides a crucial context for the interpretation of quantitative data obtained using its deuterated analog. The methodologies and information presented herein are intended to serve as a valuable resource for scientists and researchers in their study design and execution.
